molecular formula C16H21NO3 B14916040 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile

Cat. No.: B14916040
M. Wt: 275.34 g/mol
InChI Key: LKQWWWPJVVPRAL-UHFFFAOYSA-N
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Description

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a complex organic compound with a unique structure that includes a chroman ring system, a methoxymethoxy group, and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chroman ring system followed by the introduction of the methoxymethoxy group and the propanenitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-6-one derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The chroman ring system may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropanenitrile: A simpler nitrile compound with similar reactivity.

    2,2-Dimethylchroman-6-yl derivatives: Compounds with similar chroman ring systems but different substituents.

Uniqueness

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its methoxymethoxy group and chroman ring system make it a versatile compound for various applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-[7-(methoxymethoxy)-2,2-dimethyl-3,4-dihydrochromen-6-yl]propanenitrile

InChI

InChI=1S/C16H21NO3/c1-16(2)7-6-13-9-12(5-4-8-17)14(19-11-18-3)10-15(13)20-16/h9-10H,4-7,11H2,1-3H3

InChI Key

LKQWWWPJVVPRAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)OCOC)CCC#N)C

Origin of Product

United States

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